molecular formula C19H28N2O B4889761 1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole

1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole

Cat. No.: B4889761
M. Wt: 300.4 g/mol
InChI Key: LUZQIHOXTQPIDN-UHFFFAOYSA-N
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Description

1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole typically involves the following steps:

    Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 2,6-di(propan-2-yl)phenol with 1,4-dibromobutane under basic conditions to form 4-[2,6-di(propan-2-yl)phenoxy]butane.

    Cyclization to Imidazole: The phenoxybutyl intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The phenoxybutyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

1-[4-[2,6-Di(propan-2-yl)phenoxy]butyl]imidazole can be compared with other imidazole derivatives, such as:

    1-[4-(2,6-Dimethylphenoxy)butyl]imidazole: This compound has a similar structure but with methyl groups instead of isopropyl groups, leading to different chemical and biological properties.

    1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butyl]imidazole: This derivative features a bulkier substituent, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

1-[4-[2,6-di(propan-2-yl)phenoxy]butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15(2)17-8-7-9-18(16(3)4)19(17)22-13-6-5-11-21-12-10-20-14-21/h7-10,12,14-16H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZQIHOXTQPIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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